Colensoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31676-87-6 |
|---|---|
Molecular Formula |
C25H30O7 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28) |
InChI Key |
RWVJYKHAFMWADK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O |
Origin of Product |
United States |
Biosynthesis and Chemoenzymatic Pathways of Colensoic Acid
Elucidation of Polyketide Synthase (PKS) Pathways in Colensoic Acid Biosynthesis
The backbone of this compound is assembled by polyketide synthases (PKSs), large multienzyme complexes that catalyze the repetitive condensation of small carboxylic acid units. nih.govrasmusfrandsen.dk The study of these PKS pathways is fundamental to understanding the formation of this complex natural product.
Mycobiont Genetic Determinants of this compound Production
The production of this compound is genetically determined by the fungal partner (mycobiont) of the lichen symbiosis. researchgate.net The genes encoding the necessary PKS enzymes and subsequent tailoring enzymes are located within the mycobiont's genome, often organized in biosynthetic gene clusters (BGCs). mdpi.com While specific gene clusters for this compound have been proposed, further research is needed for definitive confirmation. For instance, studies on Cladonia grayi have identified it as a producer of this compound, and its genome contains numerous Type I PKS genes, suggesting the genetic potential for its synthesis. biorxiv.org The expression of these genes is thought to be regulated by various factors, which could explain the chemical diversity observed in lichens where some may produce depsides while others produce the related depsidones like this compound from similar precursors. researchgate.net
Characterization of Type I Polyketide Gene Diversity in Lichen-Forming Fungi Relevant to this compound
Lichen-forming fungi exhibit a high diversity of Type I PKS genes, which are responsible for the synthesis of the vast array of polyketides found in these organisms, including depsidones like this compound. nih.govnih.gov These PKSs are large, multifunctional proteins with distinct domains that carry out different catalytic steps. rasmusfrandsen.dkwikipedia.org Comparative genomic analyses of various lichen-forming fungi have revealed a large number of PKS genes, often exceeding the number of known secondary metabolites produced by a given species. nih.govnih.gov This suggests a largely untapped reservoir of biosynthetic potential.
Non-reducing PKSs (NR-PKSs) are the specific type of Type I PKSs primarily involved in the biosynthesis of aromatic polyketides, the precursors to depsidones. nih.gov Research on the genomes of various lichen-forming fungi has identified numerous NR-PKS genes. For example, a comparative analysis of 23 lichen fungal genomes identified a total of 624 Type I PKS sequences, highlighting the extensive diversity. nih.gov The lichen Cladonia grayi, known to produce this compound, possesses 21 Type I PKS genes, of which 8 are non-reducing PKSs, providing a pool of candidates for the PKS responsible for this compound biosynthesis. biorxiv.org
| Species | Total Type I PKS Genes | Non-Reducing PKS Genes | Known Depsidone (B1213741) Products |
|---|---|---|---|
| Cladonia grayi | 21 | 8 | This compound, Grayanic acid, Fumarprotocetraric acid |
| Cladonia rangiferina | 34 | 14 | Fumarprotocetraric acid, Protocetraric acid |
| Evernia prunastri | 36 | 16 | Physodic acid |
Enzymatic Transformations and Proposed Mechanisms in this compound Formation
Following the initial synthesis of the polyketide chains by PKSs, a series of enzymatic transformations are required to form the final depsidone structure of this compound. These steps are believed to involve hydroxylation, acyl migration, a key rearrangement, and final ring closure.
Investigation of Hydroxylation and Acyl Migration Events
A proposed biosynthetic pathway for depsidones like this compound suggests that the process begins with the formation of a para-depside precursor. researchgate.net This precursor then undergoes a critical hydroxylation step. researchgate.netscribd.com Following hydroxylation, an acyl migration event is thought to occur, transforming the para-depside into a meta-depside intermediate. researchgate.net This intramolecular rearrangement is a crucial step that sets the stage for the subsequent cyclization.
Role of Smiles Rearrangement as a Pivotal Biosynthetic Step for Depsidones
The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction that has been proposed as a pivotal step in the biosynthesis of depsidones. researchgate.netpublish.csiro.aupublish.csiro.au In this proposed mechanism, the meta-depside intermediate, formed through hydroxylation and acyl migration, undergoes a Smiles rearrangement to form a diaryl ether. researchgate.net This rearrangement is considered a plausible model for the in vivo reactions leading to depsidones and has been successfully employed in the chemical synthesis of these compounds. tandfonline.com While the Smiles rearrangement has not been definitively proven in the biosynthesis of this compound itself, it is a well-established reaction in the chemistry of related depsidones and provides a compelling hypothesis for the formation of the diphenyl ether linkage characteristic of the depsidone core. publish.csiro.aursc.org
Methodological Advancements in this compound Biosynthetic Pathway Elucidation
The journey to understand how lichens synthesize complex molecules like this compound has been significantly accelerated by modern analytical and molecular techniques. These methods have peeled back the layers of a once-opaque biosynthetic process, offering clarity on the genetic and enzymatic steps involved. The slow growth of lichens and the challenges in their cultivation have historically hindered research, but recent breakthroughs are overcoming these barriers. nih.gov
Application of Isotope Labeling Techniques in Secondary Metabolite Pathway Tracing
Isotope labeling is a powerful technique for tracing the flow of atoms through a metabolic pathway, and it has been instrumental in confirming the origins of secondary metabolites. In the context of lichen compounds, this method provides definitive evidence for precursor molecules and the assembly of the carbon skeleton.
A foundational approach involves feeding the organism a substrate enriched with a stable or radioactive isotope, such as Carbon-13 (¹³C) or Carbon-14 (¹⁴C), and then analyzing the final product to see where the labeled atoms have been incorporated. researchgate.net For instance, experiments with ¹³C and ¹⁴C isotope labeling have been used to confirm the biosynthetic pathway of terphenylquinone compounds in fungi, demonstrating the utility of this technique. researchgate.net
More specific to lichens, a significant advancement has been the development of in vivo procedures to study these pathways in intact lichen thalli, which is crucial given the symbiotic nature of the organism. nih.gov Researchers have successfully used aqueous solutions of [U-¹³C₆]glucose, which, when sprayed onto lichen thallus, is incorporated into secondary metabolites. nih.gov Subsequent analysis of the labeled product, for example, usnic acid, using one- and two-dimensional Nuclear Magnetic Resonance (NMR), allows for the precise mapping of the labeled carbons. nih.gov This technique provides a proof-of-principle that can be broadly applied to elucidate the biosynthetic pathways of other lichen polyketides, including depsidones like this compound, by confirming their polyketide origin and the specific manner of their assembly from acetate-malonate units. nih.govfrontiersin.org
Genomic and Transcriptomic Profiling for Identification of this compound Biosynthetic Genes
The advent of high-throughput sequencing has revolutionized the study of lichen secondary metabolism. isaaa.org Genomic and transcriptomic analyses allow scientists to move from studying the final chemical product to identifying the specific genes and gene clusters responsible for its creation. frontiersin.orgplos.org
In fungi, genes for secondary metabolite production are often physically grouped together in the genome, forming biosynthetic gene clusters (BGCs). mdpi.comfrontiersin.org Identifying these clusters is a key step in linking a compound to its genetic blueprint. The core of a polyketide BGC is the polyketide synthase (PKS) gene, which encodes the large, multi-domain enzyme that assembles the molecule's backbone. frontiersin.orgmdpi.com For depsides and depsidones, these are typically non-reducing polyketide synthases (NR-PKSs). researcher.lifebiorxiv.orgmdpi.com
A landmark study in this area involved the comparative genomic and metatranscriptomic analysis of two chemotypes of the lichen Pseudevernia furfuracea. researcher.lifemdpi.comnih.gov One chemotype produces the depside olivetoric acid, while the other produces the corresponding depsidone, physodic acid—a pair structurally analogous to the precursors of this compound. mdpi.comthieme-connect.com This research identified a single BGC, PF33-1_006185, present in both chemotypes, as the likely candidate for producing the core structure of both compounds. researcher.lifemdpi.comnih.gov This suggests that the difference between producing a depside or a depsidone is not due to the presence of a different PKS gene, but rather to the differential expression and regulation of genes within the cluster, particularly the cytochrome P450 monooxygenase thought to catalyze the final cyclization step. researcher.lifebiorxiv.orgnih.gov This provides a powerful model for identifying the BGC responsible for this compound in lichens that produce it.
Utilization of Synthetic Biology Platforms for Reconstitution and Functional Characterization of this compound Pathways
A major challenge in studying lichen biochemistry has been the inability to use traditional genetic tools like gene knockouts due to the organisms' complex symbiosis and slow growth. nih.govresearchgate.netnih.gov Synthetic biology offers a powerful solution by moving the biosynthetic machinery out of the lichen and into a more manageable host organism. rsc.orgresearchgate.net This process, known as heterologous expression, involves synthesizing the lichen gene(s) of interest and expressing them in a model system like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. researchgate.netnih.govrsc.org
This approach has been successfully used to functionally characterize a lichen PKS for the first time. researchgate.netnih.gov Researchers synthesized the putative depside PKS gene (PFUR17_02294, also identified in the PF33-1_006185 cluster from P. furfuracea) and expressed it in an engineered strain of S. cerevisiae. nih.govresearchgate.net The yeast was able to produce the depside lecanoric acid, unequivocally proving the function of this PKS as a lecanoric acid synthase. researchgate.netnih.gov This work established that a single lichen PKS enzyme is capable of synthesizing two separate aromatic rings and then joining them with an ester bond to form a depside. researchgate.net
While the produced compound was lecanoric acid and not the naturally occurring olivetoric acid, this result highlights the crucial role of other factors, such as the specific starter units provided to the PKS by fatty acid synthases (FASs), in determining the final structure. biorxiv.orgmdpi.com This synthetic biology platform is a critical tool for systematically deconstructing the this compound pathway, allowing researchers to test the function of its PKS, cytochrome P450, and other associated genes individually and in combination. nih.govrsc.org
Comparative Biosynthetic Analyses of this compound with Structurally Related Lichen Compounds
The biosynthesis of this compound is best understood by comparing it to structurally similar lichen metabolites. This compound is a depsidone, a class of compounds that are biosynthetically derived from depsides through an oxidative cyclization reaction that forms an additional ether linkage. thieme-connect.com
The most illuminating comparison is with the depside-depsidone pair olivetoric acid and physodic acid, which are produced by different chemotypes of the lichen Pseudevernia furfuracea. mdpi.comthieme-connect.com this compound is structurally similar to physodic acid. The biosynthesis of both starts with the creation of a depside precursor by a non-reducing polyketide synthase (NR-PKS). researcher.lifebiorxiv.org In the case of olivetoric acid, the PKS joins two units of olivetol (B132274) carboxylic acid. biorxiv.org For this compound, the likely depside precursor is anziaic acid. scribd.com
The critical step that differentiates a depside from a depsidone is the final oxidative coupling. It is hypothesized that a cytochrome P450 monooxygenase, an enzyme encoded within the same biosynthetic gene cluster as the PKS, catalyzes this transformation. biorxiv.orgmdpi.com In chemotypes that produce the depsidone (physodic acid or this compound), this enzyme is active and converts the depside precursor into the final depsidone. nih.gov In chemotypes that accumulate the depside (olivetoric acid or anziaic acid), this enzyme is likely inactive or not expressed, leading to the accumulation of the precursor. researcher.lifemdpi.com This indicates that the chemical diversity seen in lichens can arise from regulatory differences in gene expression rather than from differences in the core biosynthetic genes themselves. researcher.lifemdpi.com
Table 1: Research Findings on the Elucidation of Depsidone Biosynthesis
| Methodology | Organism/System | Key Finding | Implication for this compound | Reference(s) |
|---|---|---|---|---|
| Isotope Labeling | Usnea dasopoga (Lichen) | Proof-of-principle for using ¹³C-glucose feeding in intact thalli to trace polyketide pathways via NMR. | Provides a viable experimental strategy to confirm the specific precursors and assembly of the this compound carbon skeleton. | nih.gov |
| Comparative Genomics & Transcriptomics | Pseudevernia furfuracea (Lichen) | Identified a single BGC (PF33-1_006185) responsible for producing both a depside (olivetoric acid) and a depsidone (physodic acid). | Suggests a similar BGC containing an NR-PKS and a cytochrome P450 is responsible for this compound synthesis from a depside precursor. | researcher.lifemdpi.comnih.govnih.gov |
| Synthetic Biology | Saccharomyces cerevisiae (Yeast) | Heterologous expression of a lichen NR-PKS gene produced the depside lecanoric acid, confirming its function. | Demonstrates that the this compound biosynthetic pathway can be reconstituted in a host organism to functionally test each of its constituent genes. | nih.govresearchgate.netnih.gov |
| Biosynthetic Proposal | General Lichen Chemistry | Proposed that this compound is biosynthetically related to the depside anziaic acid. | Identifies anziaic acid as the likely direct precursor to this compound, which is converted via oxidative cyclization. | scribd.com |
Synthetic Methodologies for Colensoic Acid and Its Structural Analogues
Total Synthesis Approaches to Colensoic Acid
The complete chemical synthesis of this compound from simple starting materials has been a subject of investigation, aiming to provide access to this natural product and its analogues for further study.
The synthesis of this compound and its derivatives is a complex undertaking, with early routes often hampered by low yields and harsh reaction conditions. A key challenge lies in the construction of the central seven-membered lactone ring fused to two aromatic rings, a structure known as the depsidone (B1213741) core. One of the initial total syntheses of this compound was reported by Djura and Sargent. publish.csiro.au Their approach, while successful in confirming the structure of the natural product, highlighted several difficulties inherent in depsidone synthesis.
Subsequent research has explored various methodologies to overcome these hurdles. For instance, the synthesis of related depsidones like diploicin (B138456) and gangaleoidin (B1230309) has provided valuable insights. lookchem.com These syntheses often involve the formation of a benzophenone (B1666685) intermediate, followed by an intramolecular oxidative coupling to form the characteristic diphenyl ether linkage of the depsidone. lookchem.com However, controlling the regioselectivity of this coupling, especially in highly substituted systems, remains a significant challenge. The choice of protecting groups for the phenolic hydroxyls is also critical, as they must be stable to the reaction conditions for benzophenone formation yet readily removable for the subsequent cyclization. lookchem.com
The table below summarizes some of the key challenges encountered in the total synthesis of this compound and related depsidones.
| Challenge | Description | Key References |
| Depsidone Core Formation | Difficulty in efficiently constructing the seven-membered diphenyl ether lactone ring. | publish.csiro.aulookchem.com |
| Regioselectivity | Controlling the position of bond formation during intramolecular oxidative coupling of benzophenone precursors. | lookchem.com |
| Protecting Group Strategy | Selection of appropriate protecting groups for phenolic hydroxyls that are stable during key steps but easily removed. | lookchem.com |
| Side Reactions | Formation of undesired byproducts, particularly during late-stage functionalization, leading to complex mixtures and low yields. | lookchem.com |
| Overall Yield | Early synthetic routes often suffered from low overall yields, making it difficult to produce significant quantities of the target compounds. | publish.csiro.aulookchem.com |
This table provides a summary of common challenges in the synthesis of this compound and related depsidones.
Addressing the challenges outlined above is crucial for developing more efficient and versatile syntheses of this compound and its derivatives. Several strategies can be employed to improve reaction yields and expand the range of accessible analogues.
A primary focus is the optimization of the key bond-forming reactions. This includes a careful selection of reagents and reaction conditions to enhance selectivity and minimize the formation of byproducts. For instance, in reactions where stoichiometry is critical, precise control of reactant ratios can prevent the formation of impurities that complicate purification. reddit.com Considering alternative purification methods, such as crystallization instead of chromatography for large-scale reactions, can also improve efficiency and reduce solvent waste. reddit.com
General laboratory practices also play a significant role in maximizing yields. Ensuring all glassware is thoroughly dried, using purified reagents and solvents, and accurately weighing all components are fundamental steps. rochester.edu During the reaction, maintaining the correct temperature and ensuring efficient stirring are crucial for reaction success. rochester.edurochester.edu Post-reaction workup procedures, such as thorough rinsing of flasks and careful separation techniques, are also vital to prevent loss of the product. rochester.edurochester.edu
To expand the synthetic scope to include a wider range of this compound derivatives, a modular approach is often beneficial. This involves developing a robust synthetic route where different building blocks can be readily introduced to create a library of analogues. This strategy allows for the systematic variation of substituents on the aromatic rings, which is essential for structure-activity relationship studies. The development of more efficient synthetic pathways, such as those with a higher atom economy, aligns with the principles of green chemistry and contributes to more sustainable chemical processes. monash.edu
The table below outlines several strategies for improving synthetic outcomes.
| Strategy | Description | Key References |
| Reaction Optimization | Fine-tuning reaction conditions (temperature, solvent, catalyst) and stoichiometry to maximize the formation of the desired product and minimize side reactions. | reddit.com |
| Purification Techniques | Employing the most effective purification method for the scale and nature of the product, such as recrystallization for large quantities to improve efficiency. reddit.com | |
| Procedural Diligence | Adhering to meticulous laboratory techniques, including the use of clean, dry glassware and accurate measurement of reagents. | rochester.edurochester.edu |
| Modular Synthesis | Designing synthetic routes that allow for the easy incorporation of diverse building blocks to generate a variety of derivatives. | |
| Green Chemistry Principles | Developing routes with higher atom economy and reduced waste to create more sustainable and efficient syntheses. | monash.edu |
This table summarizes key strategies for enhancing the yield and scope of this compound synthesis.
Biomimetic Synthetic Strategies Towards Depsidone Architectures Related to this compound
Biomimetic synthesis, which seeks to mimic nature's synthetic pathways, offers an elegant and often efficient approach to constructing complex natural products like depsidones. These strategies are inspired by the proposed biosynthetic routes in lichens.
A key biosynthetic proposal for the formation of depsidones involves the rearrangement of a depside precursor. researchgate.netpublish.csiro.au The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In the context of depsidone biosynthesis, it is hypothesized that a meta-depside intermediate undergoes a Smiles rearrangement to form a diphenyl ether, which then cyclizes to the depsidone core. researchgate.netpublish.csiro.au
Chemists have successfully replicated this proposed biosynthetic step in the laboratory. researchgate.netpublish.csiro.au This biomimetic approach has been used to synthesize depsidones like divaronic acid and stenosporonic acid, which co-occur with this compound in some lichens. researchgate.netpublish.csiro.aupublish.csiro.au The key step in these syntheses is the base-catalyzed Smiles rearrangement of a carefully designed meta-depside precursor. researchgate.netpublish.csiro.au This rearrangement provides a powerful tool for constructing the challenging diphenyl ether linkage found in all depsidones. The reaction typically proceeds under mild conditions and can lead to high yields of the rearranged product. researchgate.netpublish.csiro.au This approach not only provides a viable synthetic route but also lends strong support to the proposed biosynthetic pathway involving a Smiles rearrangement. researchgate.netpublish.csiro.au
The success of this biomimetic strategy highlights the potential for using nature's own synthetic logic to overcome complex chemical challenges. It also underscores the close relationship between biosynthetic understanding and the development of novel synthetic methods.
The successful execution of a biomimetic depside-to-depsidone conversion hinges on the rational design of the depside precursor. The precursor must contain the necessary functional groups and substitution patterns to facilitate the desired rearrangement and subsequent cyclization.
The synthesis of the depside precursor typically involves the esterification of two appropriately substituted benzoic acid and phenol (B47542) building blocks. publish.csiro.au For example, in the synthesis of divaronic and stenosporonic acids, a key benzoic acid component was condensed with dihydroxy esters using trifluoroacetic anhydride. publish.csiro.au The resulting depside esters were then subjected to the Smiles rearrangement. publish.csiro.au
The conditions for the Smiles rearrangement need to be carefully optimized for each specific substrate. While some depside esters rearrange readily in the presence of a mild base like lithium carbonate, others may require stronger bases such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) at elevated temperatures. publish.csiro.au Following the rearrangement to the diphenyl ether, the final step is the intramolecular lactonization to form the depsidone ring. This is often achieved through treatment with a suitable reagent that promotes esterification, effectively closing the seven-membered ring.
The co-occurrence of isostructural depside-depsidone pairs in lichens provides strong circumstantial evidence for this biosynthetic relationship. publish.csiro.authieme-connect.com The ability to convert depsides to depsidones in the laboratory through a biomimetic Smiles rearrangement further solidifies this hypothesis. researchgate.netpublish.csiro.au This strategy not only provides a synthetic route to depsidones but also offers a platform for investigating the finer details of their biosynthesis.
Development of Novel Synthetic Reactions for the this compound Core Structure
Beyond biomimetic approaches, the development of entirely new synthetic reactions provides alternative and potentially more efficient pathways to the this compound core. These novel methods often leverage modern synthetic organic chemistry techniques to overcome the limitations of earlier routes.
One area of focus is the development of new methods for forming the key diphenyl ether linkage. While classical methods like the Ullmann condensation have been used, they often require harsh conditions and can suffer from low yields. More recent advances in cross-coupling chemistry offer milder and more efficient alternatives.
Another promising avenue is the application of oxidative dimerization reactions. beilstein-journals.org This approach, inspired by biosynthetic pathways that involve phenolic coupling, can potentially form the biaryl bond and even the entire dibenzofuran (B1670420) or related core in a single step from simple precursors. beilstein-journals.org The success of such methods in the synthesis of other natural products suggests their potential applicability to depsidone synthesis. beilstein-journals.org
The exploration of novel synthetic strategies is also driven by the desire to access a wider range of structural analogues of this compound. By developing new reactions and methodologies, chemists can create derivatives with modified substitution patterns or even altered core structures. This is crucial for probing the biological activity of these compounds and for developing new therapeutic agents. The continuous evolution of synthetic chemistry, including the development of new catalysts and reagents, will undoubtedly lead to even more elegant and efficient syntheses of this compound and its relatives in the future. rsc.org
Oxidative Transformations in Carboxylic Acid and Aromatic Moiety Synthesis
The synthesis of the depsidone framework, characteristic of this compound, relies on key oxidative transformations to construct and functionalize the constituent aromatic rings and install the necessary carboxylic acid groups. Investigation into new oxidative methods is fundamental for the synthesis of numerous bioactive molecules. researchgate.net Reagents like sodium periodate (B1199274) (NaIO₄) have proven to be versatile oxidants for a variety of important organic transformations. researchgate.net
The formation of carboxylic acid functionalities often proceeds through the oxidation of corresponding aldehydes or primary alcohols. Direct methods for converting alcohols or aldehydes into carboxylic esters, which can then be hydrolyzed to the desired acid, offer an efficient synthetic route by minimizing the number of steps. rsc.org For instance, a combination of sodium periodate and a lithium halide in an acidic alcohol medium can achieve this transformation in a single step. rsc.org Another powerful hypervalent iodine reagent, o-iodoxybenzoic acid (IBX), is noted for its efficiency and clean oxidative properties in various synthetic contexts, including the transformation of primary carboxamides. organic-chemistry.org While typically used for dehomologation, the principles of using such reagents highlight their utility in manipulating acid derivatives. organic-chemistry.org
The construction and functionalization of the aromatic moieties themselves can also involve oxidative processes. Oxidative iodination of activated aromatic compounds, a key step in preparing precursors for coupling reactions, can be achieved using NaIO₄ to oxidize alkali metal halides, which then act as the electrophile. researchgate.net This method is effective for introducing iodine atoms onto electron-rich phenolic rings, which are precursors to the depsidone core. researchgate.net Such oxidative halogenations are crucial for preparing the aromatic units for subsequent bond-forming reactions that create the polyaromatic depsidone structure. researchgate.net
Advanced Functionalization Strategies for Polyaromatic Systems
The development of advanced functionalization strategies is critical for the synthesis and modification of complex polyaromatic systems like the depsidone core of this compound. Modern synthetic methods offer precise control over the introduction of functional groups, enabling the creation of diverse analogues.
Transition metal-catalyzed reactions are prominent among these strategies. Palladium-catalyzed processes, for example, have been employed for intramolecular dehydrogenative cross-coupling reactions to furnish complex heterocyclic systems. doi.org Such methods can be envisioned for forming the ether linkage within the depsidone framework. Similarly, palladium-catalyzed cyclization and bis-cyclization steps have been instrumental in the total synthesis of other complex natural products, demonstrating the power of this approach for constructing intricate polycyclic structures. mdpi.com
C-H activation is another powerful tool that avoids the need for pre-functionalized starting materials. For instance, palladium-catalyzed oxidative C-H activation has been used for the ortho-acylation of 2-arylpyridines, showcasing a method to directly functionalize an aromatic ring adjacent to a directing group. rsc.org Applying this logic to depsidone precursors could allow for the direct introduction of side chains or other functional groups onto the aromatic backbone. Furthermore, photoredox catalysis has emerged as a mild and efficient method for promoting cyclization reactions, such as the synthesis of benzoxepines from aryl alcohols, which is structurally relevant to the seven-membered ring of the depsidone core. doi.org These advanced strategies provide synthetic chemists with the tools to efficiently build and modify the polyaromatic depsidone scaffold.
Chemical Synthesis of this compound Derivatives and Structural Analogues
The chemical synthesis of this compound derivatives and its structural analogues is a key area of research, driven by the need to confirm structures, explore structure-activity relationships, and generate novel compounds with potential biological activities. anu.edu.auresearchgate.net The depsidone structure offers multiple sites for chemical modification, leading to the formation of diverse derivatives. beilstein-journals.org Synthetic efforts often focus on creating analogues with variations in the alkyl side chains, and the substitution pattern of hydroxyl and methoxyl groups on the aromatic rings. researchgate.net
Synthesis of Hydroxy- and Methoxy-Colensoic Acid Analogues
The synthesis of hydroxylated and methoxylated analogues of this compound provides insight into the chemical properties and potential biosynthetic pathways of these natural products. An example of this is the synthesis of methyl Methoxy-O-methylcolensoate, which was undertaken as part of the structural determination of naturally isolated hydroxy- and methoxy-colensoic acids. publish.csiro.au
The isolation of these analogues from a lichen species provided the initial impetus for their synthesis. publish.csiro.au The synthetic routes typically involve the preparation of appropriately substituted aromatic precursors, followed by key bond-forming reactions to construct the depsidone core. The synthesis of methyl Methoxy-O-methylcolensoate serves as a confirmatory step, where the spectral data of the synthetic compound is compared with that of the methylated natural product to verify its structure. publish.csiro.au This process underscores the importance of total synthesis in the unambiguous structural elucidation of complex natural products and their derivatives. publish.csiro.au
| Compound | Synthetic Goal | Key Feature | Reference |
| Methyl Methoxy-O-methylcolensoate | Structural confirmation of natural Methoxy-colensoic acid | Total synthesis for comparison with the natural product derivative | publish.csiro.au |
| Hydroxy-colensoic acid | Isolation and structural determination | Naturally occurring analogue of this compound | publish.csiro.au |
Rational Design and Synthesis for Structural Diversification of the Depsidone Framework
Rational design and synthesis are increasingly employed to create diverse libraries of depsidone analogues for biological screening and to understand the structural features responsible for their activity. acs.org This approach moves beyond the synthesis of naturally occurring structures to the deliberate creation of novel compounds with modified scaffolds. Understanding the relationship between the chemical structure and the antioxidant properties of depsidones, for instance, can guide the design of new, more potent compounds. acs.org
The strategy often involves a combination of synthetic methodologies to modify the depsidone core. This can include varying the length and branching of the alkyl side chains, altering the position and nature of substituents (e.g., hydroxyl, methoxy (B1213986) groups) on the aromatic rings, and even modifying the core depsidone ring system itself. acs.orgnih.gov Knowledge of the biosynthetic pathways, which involve enzymes like polyketide synthases (PKSs) and cytochrome P450s, can also inspire synthetic routes and target structures. nih.govnih.gov The goal is to generate a collection of structurally related compounds whose properties can be systematically evaluated, a process crucial in fields like drug discovery and materials science. umich.edu This diversification allows for a thorough exploration of the chemical space around the depsidone framework, potentially leading to the discovery of analogues with enhanced or entirely new functionalities.
Biological Activity Mechanisms of Colensoic Acid
Molecular and Cellular Mechanisms Underlying Depsidone (B1213741) Bioactivities
Depsidones are a class of polyphenolic compounds produced primarily by lichens and some fungi. Their biological activities are wide-ranging and are fundamentally linked to their chemical structure. Generally, the mechanisms behind depsidone bioactivities can be attributed to several key molecular interactions. Many depsidones exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO). researchgate.net For instance, some depsidones have been shown to significantly reduce NO production in lipopolysaccharide (LPS)-stimulated cells. researchgate.net
Furthermore, depsidones are recognized for their cytotoxic potential against various cancer cell lines. nih.gov This activity often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. researchgate.netnih.gov At a molecular level, this can involve the modulation of critical signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to cell growth and survival. researchgate.net The general structure of depsidones also lends itself to antimicrobial and antioxidant activities, which are discussed in more detail for colensoic acid below. nih.govplos.org
Specific Biological Activities of this compound and Mechanistic Insights
This compound, as a specific member of the depsidone family, demonstrates a range of biological effects that are being actively investigated.
The antioxidant activity of phenolic compounds like this compound is a key aspect of their biological profile. mdpi.com This activity is primarily based on their ability to act as hydrogen donors, which neutralizes highly reactive free radicals. nih.gov The core mechanism involves the phenolic hydroxyl groups present in the structure of this compound. nih.gov These groups can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cells and tissues. nih.govmdpi.com This process of free radical scavenging is a primary defense against oxidative stress, which is implicated in numerous chronic diseases. nih.govmdpi.com
The antioxidant capacity of such compounds can be evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, which measure the ability of a compound to scavenge these stable radicals. mdpi.comnih.govresearchgate.net The effectiveness of a phenolic compound as an antioxidant is often related to the number and position of its hydroxyl groups. nih.govnih.gov Specifically, an ortho-dihydroxy configuration can significantly enhance antioxidant activity. nih.gov By donating hydrogen atoms, this compound can modulate the cellular redox state, protecting vital molecules like proteins and lipids from oxidative damage. nih.govnih.gov
This compound exhibits notable antimicrobial properties, a characteristic shared by many phenolic acids. frontiersin.org The mechanisms underlying this activity are multifaceted and can target various aspects of microbial physiology. mdpi.com One of the primary modes of action is the disruption of the microbial cell membrane. frontiersin.orgfrontiersin.org Due to their partially lipophilic nature, undissociated phenolic acids can diffuse across the bacterial cell membrane. mdpi.com Once inside the cytoplasm, which has a more alkaline pH, the acid can dissociate, leading to a decrease in intracellular pH and disruption of cellular processes like the electron transport chain and ATP synthesis. frontiersin.org
This disruption can lead to increased membrane permeability, causing the leakage of essential intracellular components such as ions, metabolites, and macromolecules, ultimately leading to cell death. frontiersin.orgfrontiersin.org Furthermore, phenolic compounds can inhibit the activity of essential microbial enzymes. frontiersin.orgmdpi.com They can chelate metal ions that are necessary cofactors for many enzymes, effectively inactivating them. mdpi.com The interaction is not only dependent on the compound itself but also on the target microorganism, with different bacteria showing varying levels of susceptibility. nih.gov
| Antimicrobial Mechanism | Description | References |
| Cell Membrane Disruption | Increases permeability of the microbial cell membrane, leading to leakage of intracellular contents. | frontiersin.orgfrontiersin.orgfrontiersin.org |
| Enzyme Inhibition | Interferes with the activity of essential microbial enzymes, often by chelating metal ion cofactors. | frontiersin.orgmdpi.com |
| Intracellular pH Reduction | Acidifies the microbial cytoplasm, disrupting metabolic processes. | frontiersin.org |
| Interference with Energy Metabolism | Disrupts the electron transport chain and inhibits ATP synthesis. | elifesciences.org |
The biological effects of compounds like this compound are often mediated through their interaction with specific intracellular targets and the modulation of signal transduction pathways. numberanalytics.comkhanacademy.org Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, ultimately resulting in a cellular response. khanacademy.orgnih.gov
While specific research on this compound's interaction with all signaling pathways is still emerging, the actions of related polyphenolic compounds provide significant insights. These molecules can influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis. nih.govbasicmedicalkey.com For example, many natural compounds interact with pathways such as the NF-κB and MAP kinase (MAPK) pathways. basicmedicalkey.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. basicmedicalkey.com
The MAPK pathway is involved in converting extracellular stimuli into a wide range of cellular responses, including cell growth and differentiation. basicmedicalkey.combiorxiv.org Lipophilic molecules can cross the cell membrane and interact with intracellular receptors, which can be transcription factors that directly regulate gene expression. numberanalytics.com It is plausible that this compound, given its structure, may act through similar mechanisms, binding to intracellular proteins and modulating their activity or influencing cascades of protein kinases and phosphatases that govern cellular functions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.comgardp.org These studies involve making systematic chemical modifications to a lead compound and evaluating how these changes affect its potency and efficacy. youtube.com
For phenolic compounds like this compound, SAR studies have revealed key structural features that determine their biological potency. rsdjournal.org For antimicrobial activity, the lipophilicity of the molecule is a critical factor. nih.gov Modifications that alter a molecule's ability to partition into and across the bacterial cell membrane can significantly impact its effectiveness. nih.gov For example, studies on other phenolic acids have shown that substituting hydroxyl groups with more lipophilic methoxy (B1213986) groups can sometimes increase antibacterial activity. nih.gov The length and structure of alkyl side chains also play a crucial role. researchgate.net
| Structural Feature | Impact on Biological Activity | References |
| Number/Position of Hydroxyl (-OH) groups | Crucial for antioxidant activity; ortho-dihydroxy arrangement often enhances potency. | nih.govnih.gov |
| Alkyl Side Chains | Influences lipophilicity, which affects antimicrobial activity and membrane interaction. | researchgate.net |
| Carboxylic Acid (-COOH) group | Contributes to the overall polarity and activity; modification (e.g., esterification) alters potency. | researchgate.netmdpi.com |
| Lipophilicity | A key determinant for antimicrobial efficacy, affecting the ability to cross cell membranes. | nih.gov |
Elucidation of Pharmacophore Features and Bioactive Conformations
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its key chemical features, collectively known as a pharmacophore. For this compound, a depsidone, these features are critical for its interaction with biological targets. While specific, direct studies elucidating the complete pharmacophore and exact bioactive conformation of this compound are limited, a general model can be inferred from research on related lichen depsides and depsidones. acs.orgnih.gov
A pharmacophore model represents the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.comnih.gov For depsidones like this compound, the key pharmacophoric features generally include:
Hydrogen Bond Acceptors (HBA): The oxygen atoms within the ester, ether, and carboxyl groups can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The phenolic hydroxyl (-OH) groups are primary hydrogen bond donors. nih.gov
Hydrophobic/Aromatic Regions (HY/AR): The two substituted benzene (B151609) rings and the long pentyl side chains provide significant hydrophobic character, facilitating interactions with nonpolar pockets in target proteins. nih.govnih.gov
Negative Ionizable Feature (NI): The carboxylic acid group can be deprotonated under physiological conditions, providing a negative charge that can engage in ionic interactions. nih.gov
The bioactive conformation, or the specific 3D shape the molecule adopts when it binds to its target, is crucial for activity. mdpi.com For this compound, the flexibility is primarily around the ester and ether linkages connecting the two aromatic rings, as well as the rotation of the pentyl side chains. Computational conformational analysis suggests that depsidones can adopt various low-energy shapes. mdpi.com The bioactive conformation would be the specific arrangement that allows the pharmacophoric features to align perfectly within the binding site of a target protein, such as an enzyme active site. This optimal fit is what triggers or blocks a biological response. dovepress.com The identification of this conformation is a key step in understanding its mechanism of action and in designing more potent analogues.
Pharmacophore Features of this compound
| Feature Type | Structural Origin in this compound | Potential Role in Biological Interaction |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of ester, ether, carboxyl, and methoxy groups | Forming hydrogen bonds with amino acid residues in a target protein. |
| Hydrogen Bond Donor (HBD) | Phenolic hydroxyl group | Donating a hydrogen atom to form a key bond with a target. |
| Hydrophobic Regions (HY) | Two pentyl side chains | Van der Waals interactions within hydrophobic pockets of a receptor. |
| Aromatic Rings (AR) | Two substituted benzene rings | Pi-pi stacking interactions with aromatic amino acid residues. |
| Negative Ionizable (NI) | Carboxylic acid group | Forming ionic bonds or salt bridges with positively charged residues. |
Application of Chemoinformatics and Computational Modeling in SAR Derivation
Chemoinformatics and computational modeling are indispensable tools for deriving Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure relates to its biological effect. uspto.govnih.gov These methods are applied to lichen metabolites to predict bioactivity and guide the synthesis of new, more effective compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a primary technique used in these studies. scbdd.com A QSAR model is a mathematical equation that correlates the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. uspto.gov For a compound like this compound, these descriptors can be calculated using computational chemistry methods, such as Density Functional Theory (DFT), to characterize its electronic and steric properties. tandfonline.com
The general workflow for a QSAR study on a series of depsidones, including analogues of this compound, would involve:
Data Set Compilation: Gathering a series of related compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition).
Molecular Descriptor Calculation: For each molecule, a wide range of descriptors are computed, such as:
Electronic Descriptors: Atomic charges, dipole moment, and energies of molecular orbitals (e.g., HOMO and LUMO), which describe the molecule's reactivity. tandfonline.com
Steric Descriptors: Molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.
Hydrophobicity Descriptors: LogP, which quantifies the molecule's solubility characteristics.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that selects the most relevant descriptors and creates an equation to predict activity. nih.gov
Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.
For depsidones, SAR studies have revealed that the nature and position of substituents on the aromatic rings, such as the length of alkyl chains and the presence of hydroxyl or methoxy groups, significantly influence their biological activity. nih.govresearchgate.net For instance, studies on related depsidones have shown that long lipophilic alkyl chains are crucial for potent inhibition of certain enzymes, a feature present in this compound. nih.gov Computational docking studies can further complement QSAR by visualizing how these structural changes affect the binding of the molecule within the active site of a target protein. tandfonline.com
Comparative Mechanistic Investigations of this compound with Other Lichen Metabolites
To better understand the unique biological profile of this compound, it is useful to compare its mechanisms with those of other well-studied lichen metabolites, such as atranorin (B1665829), evernic acid, and usnic acid. These compounds, while all originating from lichens, belong to different structural classes (depsides and dibenzofurans) and often exhibit distinct modes of action. anu.edu.aumdpi.com
Antioxidant Activity: Many lichen secondary metabolites, including this compound, possess antioxidant properties, which are largely attributed to their phenolic structures. researchgate.net The hydroxyl groups on the aromatic rings can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage. Studies comparing various lichen acids show differences in their radical scavenging efficacy. For example, some depsidones like physodic acid have been shown to be excellent scavengers of hydroxyl (HO•) and superoxide (B77818) (O₂•⁻) radicals. mdpi.com While direct comparative data for this compound is sparse, its structural similarity to other antioxidant depsidones suggests a similar mechanism. In comparative studies, depsidones and depsides like evernic acid and atranorin all show antioxidant activity, but the potency can vary based on the number and position of phenolic hydroxyls and other structural features. mdpi.comresearchgate.netnih.gov
Antimicrobial and Cytotoxic Mechanisms: The antimicrobial mechanisms can differ more substantially between classes. Usnic acid, a dibenzofuran (B1670420), is known to inhibit the growth of Gram-positive bacteria by interfering with RNA and DNA synthesis. nih.gov It has also been described as an uncoupler of oxidative phosphorylation. In contrast, the activity of depsides and depsidones is often linked to their ability to disrupt cell membranes or inhibit specific enzymes. The cytotoxic effects of various depsidones and depsides have been evaluated, showing that structural details like the presence of specific functional groups are critical for activity. researchgate.net For example, evernic acid has demonstrated neuroprotective effects by protecting neurons from oxidative stress and astroglial activation, a mechanism that may differ from the more broadly cytotoxic profile of usnic acid in some cell lines.
The table below summarizes the antioxidant activities of several lichen metabolites, providing a basis for mechanistic comparison.
Comparative Antioxidant Activity of Lichen Metabolites
| Compound | Structural Class | Reported Antioxidant Activity (DPPH Radical Scavenging) | Proposed Mechanism Contribution |
| This compound | Depsidone | Activity presumed based on structure | Phenolic hydroxyl group acts as a hydrogen donor. |
| Evernic Acid | Depside | Moderate activity reported in various studies. mdpi.com | Phenolic structure allows for free radical scavenging. researchgate.net |
| Atranorin | Depside | Moderate activity reported in various studies. mdpi.comresearchgate.net | Phenolic hydroxyl groups contribute to antioxidant capacity. |
| Physodic Acid | Depsidone | Potent activity against various radicals. mdpi.com | Multiple phenolic groups and depsidone core contribute to high efficacy. |
| Usnic Acid | Dibenzofuran | Moderate antioxidant activity. mdpi.com | Phenolic groups are key to its ability to neutralize free radicals. |
| Gyrophoric Acid | Tridepside | Low to moderate activity reported in some assays. mdpi.com | Presence of multiple ester linkages and phenolic groups. |
These comparative investigations highlight that while many lichen metabolites share broad activities like antioxidation due to common structural motifs (phenolic rings), their specific mechanisms of action, particularly for antimicrobial and cytotoxic effects, are diverse and dependent on their unique chemical structures.
Analytical Chemistry and Advanced Characterization of Colensoic Acid
Optimized Extraction and Isolation Methodologies from Complex Lichen Matrices
Colensoic acid is a secondary metabolite found in lichens of the Stereocaulon genus, notably Stereocaulon colensoi and has also been reported in Stereocaulon alpinum. acs.orgresearchgate.net The initial step in its characterization is the extraction from the dried and ground lichen material. A common and effective method involves maceration of the lichen powder with acetone (B3395972) at room temperature. researchgate.net This process yields a crude extract containing a mixture of various lichen metabolites.
Following the initial extraction, the crude mixture undergoes preliminary purification. The concentrated acetone extract is often redissolved in a minimal amount of acetone, which can lead to the precipitation of some less soluble, major compounds. For a more refined separation, column chromatography is the method of choice. researchgate.net The crude extract is adsorbed onto a solid support, such as silica (B1680970) gel, and eluted with a solvent gradient of increasing polarity. A typical elution system for separating lichen depsidones like this compound is a mixture of hexane (B92381) and ethyl acetate, starting with a high concentration of the non-polar hexane and gradually increasing the proportion of the more polar ethyl acetate. researchgate.net Fractions are collected and monitored, often by thin-layer chromatography, to isolate the pure compound.
Hyphenated and High-Resolution Spectroscopic Techniques for this compound Structure Elucidation
Once isolated, the definitive structure of this compound is determined using a suite of advanced spectroscopic methods. Each technique provides specific pieces of information that, when combined, create a complete picture of the molecule's atomic composition and connectivity.
While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products, detailed one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for this compound are not widely reported in publicly available scientific literature. This spectroscopic information would be essential for the unambiguous assignment of all proton and carbon signals within the molecule's complex dibenzo[b,e] acs.orgscispace.comdioxepine-7-carboxylic acid framework.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.
The molecular formula for this compound is C₂₅H₃₀O₇, with a theoretical exact mass of 442.1992 Da. nih.gov Experimental analysis using liquid chromatography-mass spectrometry (LC-MS) with a Quadrupole Time-of-Flight (QToF) instrument operating in negative ion mode typically identifies the deprotonated molecule, [M-H]⁻. nih.gov
The fragmentation pattern observed in MS/MS experiments provides valuable information about the compound's structure. The cleavage of the depsidone's ester bond and losses of the two pentyl side chains are characteristic fragmentation pathways for this class of compounds. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Below are tables detailing the high-resolution mass spectrometry data for the precursor ion and its significant fragments.
Table 1: HRMS Precursor Ion Data for this compound
Interactive data table. Click on headers to sort.
| Observed m/z | Ion Formula | Precursor Type | Mass Analyzer | Ionization Mode |
|---|---|---|---|---|
| 441.191 | C₂₅H₂₉O₇ | [M-H]⁻ | QToF | Negative |
Data sourced from PubChem CID 57357939. nih.gov
Table 2: Major HRMS Fragments of this compound
Interactive data table. Click on headers to sort.
| Fragment m/z | Relative Intensity (%) | Proposed Loss/Fragment Identity |
|---|---|---|
| 397.204 | 86.06 | Loss of CO₂ (decarboxylation) from precursor |
| 338.191 | 97.16 | Further fragmentation, possibly involving side-chain cleavage |
Data represents one of the experimental spectra available on PubChem CID 57357939. nih.gov
There is no information in the scientific literature to indicate that the single-crystal X-ray structure of this compound has been determined. This technique, which involves diffracting X-rays off a well-ordered crystal of the pure compound, would be the definitive method to establish its precise three-dimensional solid-state structure and absolute configuration.
Chromatographic Separation and Purification Method Development
Chromatographic techniques are indispensable for both the analysis and purification of this compound from crude lichen extracts.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for the initial analysis of lichen extracts to confirm the presence of this compound. Pre-coated silica gel plates are commonly used as the stationary phase. scispace.com A variety of solvent systems, developed for the separation of lichen depsides and depsidones, can be employed as the mobile phase. Standard solvent systems include mixtures like:
Toluene (B28343) / Glacial Acetic Acid researchgate.net
Hexane / Diethyl Ether / Formic Acid researchgate.net
Chloroform / Acetone scispace.com
After development, the spots can be visualized under UV light (254 nm and 366 nm) and by spraying with reagents such as 10% sulfuric acid followed by heating, which produces characteristic colors for different compounds. researchgate.netyoutube.com
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-purity isolation, reversed-phase HPLC is the preferred method. A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. sigmaaldrich.comlcms.cz The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of an acid such as formic or phosphoric acid to suppress ionization) and an organic solvent like methanol (B129727) or acetonitrile. sigmaaldrich.comlcms.cz Detection is commonly performed using a UV detector, set at a wavelength appropriate for the aromatic chromophores in this compound.
High-Performance Liquid Chromatography (HPLC) Method Optimization and Validation for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile secondary metabolites like this compound. pan.olsztyn.plresearchgate.net The development of a robust HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of lichen depsidones.
Method Optimization: The optimization of an HPLC method for this compound would typically involve the systematic variation of several key parameters to achieve the desired chromatographic performance. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining and separating depsidones. pharmahealthsciences.netjchr.org The mobile phase composition is critical; a gradient elution is often preferred over isocratic elution to resolve complex mixtures of lichen substances. nih.gov A typical mobile phase combines a polar organic solvent, such as methanol or acetonitrile, with an acidified aqueous phase (e.g., with phosphoric acid or formic acid) to ensure the carboxylic acid group of this compound remains protonated, leading to better peak shape and retention. pan.olsztyn.plsigmaaldrich.com The flow rate is optimized to balance analysis time with separation efficiency, while the column temperature is controlled to ensure reproducible retention times. Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), with the detection wavelength selected based on the UV absorbance maxima of this compound. mdpi.com
Method Validation: Once optimized, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for quantitative analysis. pharmahealthsciences.netjchr.orgjournalbji.com The validation process assesses several key performance characteristics:
Linearity: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. The peak area response is plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) indicates a good linear relationship. pharmahealthsciences.netjchr.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. pharmahealthsciences.netjchr.org
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by performing multiple analyses of the same sample on the same day and on different days, respectively. The results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (typically <2%). pharmahealthsciences.net
Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a sample matrix, and the percentage of the analyte recovered is calculated. High recovery values (e.g., 98-102%) indicate an accurate method. pharmahealthsciences.net
Specificity: Specificity is the ability of the method to exclusively measure this compound in the presence of other components, such as impurities or other lichen substances. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation from other compounds. pharmahealthsciences.net
The table below summarizes typical parameters for a validated HPLC method for the analysis of a compound similar in structure to this compound.
| Parameter | Typical Value/Range |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and acidified water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Linearity (R²) | > 0.999 |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile and Thermally Labile Derivatives
Gas Chromatography (GC): Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. cambridge.org However, lichen acids like this compound are generally non-volatile and can be thermally labile due to the presence of carboxylic acid and hydroxyl groups. colostate.edu Therefore, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative prior to GC analysis. cambridge.orgnih.gov
Common derivatization methods for compounds with active hydrogen atoms include silylation and alkylation (e.g., methylation). colostate.edu Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. Methylation, which can be achieved with reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, converts the carboxylic acid to its methyl ester. colostate.edu
Once derivatized, the this compound derivative can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The GC method would involve optimizing the temperature program of the column oven to ensure the separation of the derivative from other components in the sample. cambridge.org
Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orghightechextracts.comchromatographyonline.com SFC is particularly well-suited for the analysis and purification of thermally labile and low to moderate molecular weight compounds. wikipedia.org Given that this compound can be sensitive to high temperatures, SFC presents a viable alternative to GC.
One of the main advantages of SFC is that the analysis can often be performed without derivatization. The use of supercritical CO2, often with a polar co-solvent (modifier) like methanol, allows for the elution of moderately polar compounds like depsidones. chromatographyonline.com SFC offers faster analysis times and reduced organic solvent consumption compared to HPLC, making it a "greener" analytical technique. chromatographytoday.com The instrumentation for SFC is similar to that of HPLC, but it includes a back-pressure regulator to maintain the mobile phase in its supercritical state. wikipedia.org SFC can be coupled with various detectors, including mass spectrometers, for sensitive and selective detection. nih.gov
The table below provides a comparison of the key features of GC and SFC for the analysis of a compound like this compound.
| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Derivatization | Typically required (silylation, methylation) | Often not required |
| Mobile Phase | Inert gas (e.g., He, N₂) | Supercritical fluid (e.g., CO₂) with optional modifier |
| Operating Temperature | High (potential for thermal degradation) | Near ambient to moderate (suitable for thermally labile compounds) |
| Analysis Time | Generally fast | Very fast |
| Solvent Consumption | Minimal (gas mobile phase) | Reduced organic solvent use compared to HPLC |
| Coupling to MS | Well-established (GC-MS) | Well-established (SFC-MS) |
Planar Chromatography (TLC) for Rapid Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a form of planar chromatography that is widely used for the rapid and cost-effective screening of lichen secondary metabolites. scispace.comfloraislands.is High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better resolution, higher sensitivity, and improved reproducibility. researchgate.neteurofinsus.com
For the analysis of this compound, a small amount of a lichen extract is spotted onto a TLC or HPTLC plate coated with a stationary phase, typically silica gel. scispace.com The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. A common solvent system for the separation of lichen depsidones is a mixture of toluene and glacial acetic acid in a specific ratio (e.g., 9:1 v/v). scispace.com Other solvent systems, such as hexane, diethyl ether, and formic acid mixtures, are also used. researchgate.netresearchgate.net
After the mobile phase has moved up the plate to a certain distance, the plate is removed and dried. The separated spots corresponding to different compounds are then visualized. Visualization can be achieved by observing the plate under UV light (254 nm and 366 nm), where many lichen substances show fluorescence or quenching. researchgate.net Additionally, the plate can be sprayed with a reagent, such as 10% sulfuric acid, followed by heating, which often produces characteristic colored spots for different lichen compounds. floraislands.isresearchgate.net
The position of the spot for this compound is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value and the color of the spot with those of a known standard of this compound run on the same plate, a tentative identification can be made. floraislands.is HPTLC can also be used for semi-quantitative analysis by using a densitometer to measure the intensity of the spots. ums.edu.my
The table below outlines a typical HPTLC method for the screening of lichen substances.
| Parameter | Description |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Sample Application | Microcapillary or automated applicator |
| Mobile Phase | Toluene:Glacial Acetic Acid (e.g., 85:15 v/v) |
| Development | In a saturated chromatographic chamber |
| Visualization | UV light (254 nm and 366 nm), 10% H₂SO₄ spray followed by heating |
| Identification | Comparison of Rf values and spot colors with standards |
Quantitative Determination and Metabolite Profiling of this compound in Biological Samples
The quantitative determination of this compound and the profiling of its metabolites in biological samples such as plasma, urine, or tissue homogenates are essential for pharmacokinetic and metabolic studies. These analyses are challenging due to the complexity of the biological matrix, which can interfere with the detection of the target compounds. researchgate.netnih.govresearchgate.net
Quantitative Determination: For the quantitative analysis of this compound in biological samples, a highly sensitive and selective method is required, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the technique of choice. sciex.com The sample preparation step is critical to remove interfering substances like proteins and lipids and to concentrate the analyte. researchgate.net This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
The LC-MS/MS method is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion of this compound is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This highly specific transition allows for the accurate quantification of this compound even at very low concentrations in a complex matrix. The method must be fully validated, including an assessment of matrix effects, which can suppress or enhance the ionization of the analyte. nih.govresearchgate.net
Metabolite Profiling: Metabolite profiling aims to identify the biotransformation products of this compound in a biological system. researchgate.net This is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry). nih.gov After administration of this compound, biological samples are collected over time and analyzed.
The data from the LC-HRMS analysis is processed using specialized software to compare the metabolic profiles of samples from treated and untreated subjects. Potential metabolites are identified by searching for mass signals that are unique to the treated group and that have a plausible metabolic relationship to this compound (e.g., hydroxylation, glucuronidation, sulfation). The exact mass measurement provided by HRMS allows for the determination of the elemental composition of the potential metabolites, and their structures can be further elucidated by analyzing their fragmentation patterns in MS/MS experiments. researchgate.net
The table below lists the key analytical techniques and their roles in the analysis of this compound in biological samples.
| Analytical Task | Primary Technique | Key Considerations |
| Quantitative Determination | LC-MS/MS (MRM mode) | Sample preparation (SPE), method validation, assessment of matrix effects |
| Metabolite Profiling | LC-HRMS (e.g., QTOF-MS) | High-resolution mass accuracy, MS/MS fragmentation for structural elucidation |
| Metabolite Identification | Comparison with authentic standards (if available), interpretation of MS/MS spectra | Differentiating between isomeric metabolites |
Ecological Significance and Chemosystematics of Colensoic Acid
Ecological Role of Colensoic Acid as a Lichen Secondary Metabolite
This compound, a depsidone (B1213741), is a secondary metabolite produced by certain lichen-forming fungi. researchgate.netresearchgate.net These compounds are not essential for the primary metabolic processes of the lichen, but they are thought to play significant roles in the organism's interaction with its environment. researchgate.net Lichen secondary metabolites are deposited as crystals on the outer surface of the fungal hyphae. thieme-connect.com While the full spectrum of their ecological functions is still under investigation, evidence suggests they contribute to a lichen's survival and competitive ability. researchgate.net
The production of these unique chemical compounds is a result of the symbiotic relationship between the fungus (mycobiont) and the alga or cyanobacterium (photobiont). researchgate.net The mycobiont is primarily responsible for the synthesis of these substances, which can constitute a significant portion of the lichen's dry weight. tnenvis.nic.in The presence and concentration of specific compounds like this compound can vary between different lichen species and even within populations of the same species, influenced by environmental conditions.
Contribution of this compound to Lichen Desiccation Tolerance and Abiotic Stress Mitigation
Lichens are known for their remarkable ability to tolerate extreme environmental conditions, including prolonged periods of desiccation. researchgate.net This desiccation tolerance is a complex trait involving a suite of mechanisms. researchgate.net Secondary metabolites are believed to play a role in this tolerance. mdpi.com While direct evidence specifically for this compound is limited, the general functions of lichen substances provide a framework for its potential contribution.
Lichen secondary metabolites can protect against various abiotic stresses. mdpi.com One of the key ways they are thought to do this is by acting as antioxidants, which can neutralize harmful reactive oxygen species (ROS) that are produced during stress events like desiccation and rehydration. mdpi.comencyclopedia.pub Although these compounds are located on the outside of the fungal hyphae, their presence has been shown to improve the photosystem II activity of the photobiont and reduce membrane damage in the mycobiont during desiccation-rehydration cycles. mdpi.com It has been proposed that these substances may also contribute to the regulation of water relations within the lichen thallus. tandfonline.com
Investigation of this compound's Role in Allelopathic Interactions and Herbivore Deterrence within Lichen Ecosystems
Lichen secondary metabolites are considered to have significant allelopathic and anti-herbivore functions. researchgate.net Allelopathy refers to the chemical inhibition of one organism by another. In lichens, these compounds can affect the growth of surrounding plants, mosses, and other lichens, potentially reducing competition for resources. researchgate.netnih.gov
Chemosystematic Value and Phylogenetic Implications of this compound Presence in Lichen Taxonomy
The chemical compounds produced by lichens have long been used as important characters in their classification. scribd.com The presence or absence of specific substances, like this compound, can be a reliable indicator for distinguishing between species and even higher taxonomic ranks. ufms.br This use of chemistry in systematics is known as chemotaxonomy.
This compound as a Chemotaxonomic Marker for Species Delimitation in Lichen Genera
This compound, often found in conjunction with other related compounds, serves as a valuable chemotaxonomic marker. ufms.brresearchgate.net For instance, it has been identified in species within the genera Stereocaulon and Paraparmelia. researchgate.netkopri.re.kr The consistent presence of a specific chemical profile, which includes this compound, can help to define a species and differentiate it from closely related species that may be morphologically similar but chemically distinct. ufms.br Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to identify the chemical constituents of a lichen specimen for taxonomic purposes. anbg.gov.au
For example, this compound co-occurs with atranorin (B1665829) and chloroatranorin (B108386) in the lichen Paraparmelia mongaensis. researchgate.net In some species of Stereocaulon, this compound is a known constituent, and its presence helps to characterize the chemical profile of those species. researchgate.netresearchgate.net
Evolutionary Trajectories and Biogeographical Patterns Linked to Depsidone Occurrence
Depsidones, the class of compounds to which this compound belongs, are derived from depsides through an oxidative cyclization process. thieme-connect.com The evolution of the biosynthetic pathways leading to depsidones is a key aspect of lichen evolution. tandfonline.com The presence of depside-depsidone pairs in some lichens, such as olivetoric acid (a depside) and physodic acid (a depsidone) in Pseudevernia furfuracea, provides a model system for studying the evolution of these pathways. mdpi.combiorxiv.org The genetic machinery for producing these compounds, including polyketide synthase (PKS) genes, is encoded in the fungal genome. thieme-connect.comtandfonline.com The study of these genes and their products helps to unravel the evolutionary relationships between different groups of lichens.
The geographical distribution of lichens producing specific depsidones can also provide insights into their evolutionary history and biogeography. The occurrence of certain chemical profiles in particular regions may reflect historical migration patterns and diversification events.
Environmental and Microclimatic Factors Influencing this compound Production and Accumulation
The production of secondary metabolites in lichens, including this compound, is not static and can be influenced by a variety of environmental and microclimatic factors. juniperpublishers.com These factors can affect both the qualitative and quantitative composition of lichen substances.
Factors such as temperature, light intensity (including UV radiation), water availability, and altitude can all play a role. mdpi.commdpi.comnih.gov For example, some studies have shown that the concentration of certain secondary metabolites varies with altitude, which is often correlated with changes in temperature and UV exposure. mdpi.com Microclimatic conditions, which refer to the climate of a very small or restricted area, are also crucial for lichens. mdpi.com The specific conditions on the surface of a rock or a tree trunk where a lichen is growing can significantly impact its metabolic activity and, consequently, the production of compounds like this compound. nih.gov For instance, the amount of solar radiation a lichen receives can influence the production of photoprotective compounds. researchgate.net While direct research on how these specific factors modulate this compound production is limited, the general principles observed for other lichen secondary metabolites are likely applicable.
Future Research Trajectories and Interdisciplinary Perspectives on Colensoic Acid
Exploration of Untapped Biosynthetic Potential and Metabolic Engineering for Colensoic Acid Production
The biosynthesis of this compound, a depsidone (B1213741) unique to lichens, is a complex process orchestrated by the fungal partner (mycobiont) within the symbiotic relationship. frontiersin.orgrsc.org Like other lichen secondary metabolites, its production is thought to follow the polyketide pathway. tnenvis.nic.inmdpi.com This pathway involves large multienzyme protein complexes known as polyketide synthases (PKS). mdpi.comnih.gov While the specific PKS genes responsible for this compound have not been definitively identified, genome mining of lichen-forming fungi has revealed a vast and largely untapped reservoir of biosynthetic gene clusters (BGCs). nih.govoup.comnih.gov Many of these clusters are not expressed or are expressed at very low levels in their native lichen thalli or standard laboratory cultures, representing a significant area for future exploration. frontiersin.orgmdpi.com
Metabolic engineering offers a promising avenue to unlock and enhance the production of this compound. A key strategy involves the heterologous expression of lichen-derived BGCs in more tractable host organisms. rsc.org This approach circumvents the slow growth and complex nutritional requirements of lichen mycobionts, which have historically hindered industrial-scale production of their unique metabolites. nih.gov Success in the heterologous expression of genes for other lichen compounds, such as atranorin (B1665829) and lecanoric acid, provides a blueprint for applying these techniques to this compound biosynthesis. frontiersin.orgplos.org
Furthermore, the "one strain, many compounds" (OSMAC) approach, which involves manipulating cultivation parameters like medium composition, pH, and temperature, could be employed to induce the expression of silent BGCs in the this compound-producing mycobiont itself. frontiersin.org Studies have shown that even minor changes in culture conditions can significantly alter the metabolic output of lichen-forming fungi. frontiersin.orgzobodat.at For instance, some cultured mycobionts have been observed to produce secondary metabolites not found in their natural thallus, suggesting the presence of cryptic biosynthetic potential. frontiersin.org Identifying the specific environmental or nutritional triggers that upregulate the this compound BGC is a critical research goal.
Advancements in Sustainable and Scalable Synthetic Routes for this compound and its Analogues
While the isolation of this compound from lichens like Stereocaulon colensoi has been documented, reliance on natural sources is unsustainable for large-scale applications due to the slow growth of lichens. researchgate.netkopri.re.kr Therefore, the development of efficient and scalable chemical syntheses is paramount. An early total synthesis of this compound was achieved via an Ullmann reaction as a key step, demonstrating the feasibility of its laboratory production. publish.csiro.aujjh.cz
The synthesis of this compound analogues is another critical research frontier. While some syntheses of related depsidones like grayanic acid, lobaric acid, and various derivatives have been reported, these methods often involve numerous steps and may not be readily adaptable for producing a wide range of analogues. researchgate.netkopri.re.krresearchgate.net Developing flexible synthetic platforms that allow for the systematic modification of the this compound scaffold is essential. This would enable the creation of a library of novel compounds with potentially enhanced or altered biological activities. Such a library would be invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the specific structural features responsible for its biological effects.
Deepening Mechanistic Understanding of this compound's Biological Actions at the Molecular Level
Although this compound has been identified in various lichen species and some of its biological activities have been noted, a deep understanding of its mechanism of action at the molecular level remains largely unexplored. researchgate.netmdpi.com Future research should prioritize the identification and characterization of its specific molecular targets. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational molecular docking simulations can be employed to identify proteins and other biomolecules that directly interact with this compound.
Investigating its effects on key cellular signaling pathways is crucial. For example, if this compound exhibits anti-inflammatory properties, studies should examine its impact on pathways like NF-κB, MAPK, and JAK-STAT signaling. Similarly, if it shows cytotoxic activity against cancer cells, its influence on apoptosis, cell cycle regulation, and angiogenesis pathways should be scrutinized.
Enzyme inhibition assays are another important avenue of investigation. Many natural products exert their effects by inhibiting specific enzymes. kopri.re.kr Screening this compound against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, could reveal its primary mode of action. Understanding these fundamental molecular interactions is essential for validating its therapeutic potential and guiding the rational design of more potent and selective analogues.
Integration of Multi-Omics Data (Genomics, Transcriptomics, Metabolomics) for Comprehensive this compound Research
A holistic understanding of this compound requires an integrated, multi-omics approach that combines genomics, transcriptomics, and metabolomics. frontiersin.orgmdpi.comnih.gov This systems biology perspective can unravel the complex interplay between gene expression, protein function, and metabolic output within the lichen holobiont—the intricate community of the fungus, alga, and associated microorganisms. nih.govnih.gov
Genomics: Sequencing the genomes of this compound-producing lichens, such as species from the Stereocaulon or Xanthoparmelia genera, is a fundamental first step. nih.govbotany.pl This provides the complete genetic blueprint, allowing for the identification of putative PKS gene clusters and other BGCs potentially involved in its synthesis. nih.govplos.org Comparative genomics across different lichen species can reveal conserved and unique genetic elements related to depsidone production. nih.gov
Transcriptomics: RNA sequencing (transcriptomics) can reveal which genes are actively being expressed under specific conditions. mdpi.combiorxiv.org By comparing the transcriptomes of the lichen mycobiont grown under conditions that induce or repress this compound production, researchers can pinpoint the specific BGC that is upregulated. plos.orgnih.gov This approach has been successfully used to link other lichen metabolites to their respective gene clusters. plos.org
Metabolomics: Untargeted metabolomic profiling using techniques like LC-MS/MS provides a comprehensive snapshot of all the small molecules, including this compound and its precursors, present in a lichen sample. researchgate.netnih.gov By correlating metabolomic data with transcriptomic data, researchers can build robust models of the biosynthetic pathway and identify regulatory hotspots. nih.govbiorxiv.org This can also reveal how the production of this compound is influenced by environmental factors or interactions with other organisms within the lichen holobiome. researchgate.net
Integrating these multi-omics datasets will not only elucidate the complete biosynthetic pathway of this compound but also shed light on its regulation and ecological role within the lichen symbiosis. frontiersin.orgbiorxiv.org This comprehensive knowledge is foundational for future biotechnological applications and the discovery of novel, related compounds.
Q & A
Q. What analytical methods are most effective for identifying and characterizing Colensoic acid in lichen-derived samples?
Answer: this compound can be identified using high-performance liquid chromatography (HPLC) with UV-Vis and mass spectrometry (MS). Key parameters include:
- HPLC : Bands detected in solvent systems B (73%), B' (66%), and C (47%) under standardized conditions .
- UV-Vis : Orange-brown coloration under standard UV light and pink fluorescence under long-wave UV .
- MS : Dominant peaks at m/z 442, 424, 398, and 226, characteristic of orcinol depsidones .
Methodological Tip : Combine HPLC with tandem MS to distinguish this compound from structurally similar compounds (e.g., α-Collatolic acid). Validate results using acid spray detection, where this compound forms faint orange-gray rings .
Q. Table 1: Key Analytical Signatures of this compound
| Method | Observation | Class/Peaks |
|---|---|---|
| HPLC | Bands in B, B', C solvents | 41 compounds detected |
| UV-Vis | Orange-brown (standard), pink (LW) | N/A |
| Mass Spectrometry | m/z 442, 424, 398, 226 | Orcinol Depsidones |
Q. How can researchers design experiments to study this compound’s interaction with enzymatic systems?
Answer:
- Hypothesis : Focus on how acidic environments (e.g., pH modulation) affect this compound’s stability or reactivity. Example: “this compound inhibits enzyme X at low pH due to structural protonation.”
- Experimental Design :
- Analysis : Apply linear regression to dose-response curves and use ANOVA to assess significance of pH effects .
Caution : Ensure enzyme purity via SDS-PAGE to avoid confounding results from impurities .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Answer: Contradictions often arise from variability in sample sources, extraction methods, or assay conditions.
Q. Table 2: Common Sources of Data Contradiction
Q. What methodologies are suitable for elucidating this compound’s biosynthetic pathways?
Answer:
- Comparative Metabolomics : Profile biosynthetic intermediates in lichens (e.g., Divaronic acid, 3-Hydroxythis compound) using LC-MS/MS .
- Isotope Labeling : Feed lichens with ¹³C-labeled precursors and track incorporation into this compound via NMR .
- Gene Cluster Analysis : Use transcriptomic data from lichen symbionts to identify polyketide synthase genes linked to depsidone synthesis .
Note : Cross-reference findings with biogenetic rules for orcinol depsidones to validate proposed pathways .
Q. How can computational models enhance understanding of this compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) : Simulate this compound’s behavior in lipid bilayers to predict membrane permeability. Use software like GROMACS with CHARMM force fields .
- Docking Studies : Model interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro inhibition assays .
- QSPR Models : Correlate HPLC retention times with molecular descriptors (e.g., logP, polar surface area) to predict chromatographic behavior .
Data Requirement : High-quality crystallographic or NMR-derived structural data for accurate parameterization .
Q. What strategies are recommended for integrating ethnobotanical data into this compound research?
Answer:
Q. Table 3: Ethnobotanical Data Collection Framework
| Step | Tool/Technique | Output |
|---|---|---|
| Data Elicitation | Semi-structured interviews | Use-case narratives |
| Validation | Triangulation with herbarium records | Species-activity correlations |
| Analysis | Thematic coding (NVivo) | Priority taxa for further study |
Q. Guidance for Reproducibility
- Experimental Protocols : Follow the Beilstein Journal’s guidelines for detailing synthesis and characterization steps (e.g., report mobile phase gradients, MS ionization parameters) .
- Data Sharing : Deposit raw HPLC chromatograms and NMR spectra in repositories like Zenodo, citing DOIs in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
